What are the physical and chemical properties of Hexahydro-4-methylphthalic anhydride?
What are the physical and chemical properties of Hexahydro-4-methylphthalic anhydride?
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Hexahydro-4-methylphthalic anhydride (B1165640), targeting researchers, scientists, and professionals in drug development and material science.
Chemical Identity
Hexahydro-4-methylphthalic anhydride is a cyclic dicarboxylic anhydride. It is a crucial industrial chemical, primarily used as a hardening agent for epoxy resins.[1][2] It exists as a mixture of cis and trans isomers.[3]
| Identifier | Value |
| IUPAC Name | 5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione[4] |
| Synonyms | 4-Methyl-1,2-cyclohexanedicarboxylic anhydride, MHHPA, 4-Methylhexahydrophthalic anhydride[5] |
| CAS Number | 19438-60-9[3][5] |
| Molecular Formula | C₉H₁₂O₃[4] |
| Molecular Weight | 168.19 g/mol [1][4] |
| Chemical Structure | A six-membered saturated carbon ring fused to a five-membered anhydride ring, with a methyl group on the cyclohexane (B81311) ring. |
Physical Properties
Hexahydro-4-methylphthalic anhydride is typically a colorless to light yellow, odorless, viscous liquid at room temperature.[3][4] Key physical properties are summarized in the table below.
| Property | Value |
| Appearance | Colorless to light yellow liquid[3][4] |
| Melting Point | -29 °C |
| Boiling Point | 120 °C @ 1 mbar[6] |
| Density | 1.162 g/mL at 25 °C |
| Refractive Index | n20/D 1.477 |
| Solubility | Sparingly soluble in water, reacting to form the corresponding dicarboxylic acid. Soluble in solvents like benzene (B151609) and acetone.[5] |
| Flash Point | 110 °C (closed cup)[6] |
| Vapor Pressure | 0.23 Pa at 25 °C |
Chemical Properties and Reactivity
Stability and Reactivity: Hexahydro-4-methylphthalic anhydride is stable under normal storage conditions.[6] It is, however, sensitive to moisture and will hydrolyze to form 4-methyl-1,2-cyclohexanedicarboxylic acid.[6] This reaction is exothermic. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]
Hazardous Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[6]
Reactivity with Epoxy Resins: The primary application of Hexahydro-4-methylphthalic anhydride is as a curing agent for epoxy resins. The anhydride ring opens in the presence of a catalyst (often a tertiary amine) and reacts with the hydroxyl groups on the epoxy polymer backbone, as well as with the epoxide groups, to form a cross-linked thermoset polymer. This reaction is what imparts hardness and durability to the final epoxy product.
Spectral Data
| Spectroscopy | Key Peaks and Information |
| ¹H NMR | (250 MHz, CDCl₃) δ 3.25-2.96 (m, 2H), 2.38-2.08 (m, 2H), 1.76-1.58 (m, 2H), 1.51-1.21 (m, 2H), 0.99-0.87 (m, 4H).[6] |
| ¹³C NMR | (63 MHz, CDCl₃) δ 172.88, 172.61, 40.86, 40.32, 34.45, 30.34, 29.22, 21.96, 21.29.[6] |
| Infrared (IR) | (ATR, cm⁻¹) Characteristic peaks for the anhydride group are observed around 1857 cm⁻¹ and 1786 cm⁻¹ (C=O stretching). Other peaks include 2359 (w), 2340 (w), 1694 (s), 1452 (w), 1413 (w), 1336 (w), 1293 (w), 1251(w) cm⁻¹.[6][7] |
| Mass Spectrometry | HRMS (ESI+) m/z: Calculated for C₉H₁₂O₃H⁺ [M + H]⁺ 169.0859; found: 169.0855.[6] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the determination of all physical and chemical properties are often proprietary or part of standardized methods (e.g., ASTM, ISO). However, the general methodologies employed for the characterization of Hexahydro-4-methylphthalic anhydride are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Content Determination: A common method for determining the purity of Hexahydro-4-methylphthalic anhydride and its content in various matrices is GC-MS.
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Principle: The sample is first dissolved in a suitable solvent like toluene (B28343) or acetone. The solution is then injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.
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Sample Preparation: A known amount of the sample is dissolved in a solvent to a specific concentration. For complex matrices, an extraction step (e.g., ultrasonic or Soxhlet extraction) may be necessary.[8]
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Instrumentation: A gas chromatograph coupled with a mass spectrometer is used. The GC is equipped with a suitable column (e.g., a capillary column).[8]
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Analysis: The retention time of the analyte is used for qualitative identification, and the peak area is used for quantitative analysis, often employing an external standard method for calibration.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring: FTIR spectroscopy is a powerful tool for monitoring the curing reaction of epoxy resins with Hexahydro-4-methylphthalic anhydride.
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Principle: The reaction mixture is analyzed at different time points. The disappearance of the characteristic anhydride peaks (around 1857 cm⁻¹ and 1786 cm⁻¹) and the appearance of ester and hydroxyl peaks indicate the progression of the curing reaction.[7]
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Sample Preparation: A sample of the reaction mixture can be placed directly on the ATR crystal of the FTIR spectrometer.[6]
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Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, is used for easy analysis of liquid samples.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Hexahydro-4-methylphthalic anhydride.
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Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The interaction of the atomic nuclei with the magnetic field provides detailed information about the chemical environment of the atoms, allowing for structural determination.
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Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[6]
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Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.[6]
Visualization of Chemical Reactivity
The following diagram illustrates the general reaction pathway of an epoxy resin with Hexahydro-4-methylphthalic anhydride as the curing agent, initiated by a catalyst.
Caption: Curing mechanism of an epoxy resin with an anhydride hardener.
References
- 1. broadview-tech.com [broadview-tech.com]
- 2. Methylhexahydrophthalic Anhydride | MHHPA | Supplier & Distributor | Arpadis [arpadis.com]
- 3. Hexahydro-4-Methylphthalic Anhydride High Purity Analytical Material at Best Price [nacchemical.com]
- 4. Hexahydro-4-methylphthalic anhydride | C9H12O3 | CID 86876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Synthesis of Hexahydro-4-methylphthalic anhydride_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103217488A - Determination method for hexahydrophthalic anhydride and methylhexahydrophthalic anhydride - Google Patents [patents.google.com]
